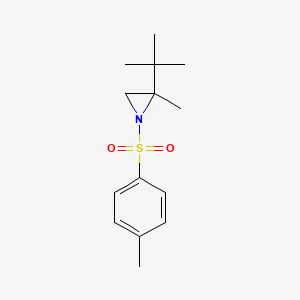
2-Tert-butyl-2-methyl-1-tosylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-2-methyl-1-tosylaziridine is a chemical compound with the molecular formula C₁₄H₂₁NO₂S. It is a member of the aziridine family, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a tosyl group attached to the aziridine ring. Aziridines are known for their high ring strain, making them reactive intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Tert-butyl-2-methyl-1-tosylaziridine can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with a suitable tosylating agent, followed by cyclization to form the aziridine ring. The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-methyl-1-tosylaziridine undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding substituted amines, ethers, and thioethers.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the tosyl group to a simpler alkyl group.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common reagents include primary and secondary amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Ring Opening: Substituted amines, ethers, and thioethers.
Oxidation: Sulfoxides and sulfones.
Reduction: Simplified alkyl derivatives.
Scientific Research Applications
2-Tert-butyl-2-methyl-1-tosylaziridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Polymer Chemistry: The compound is utilized in the preparation of polyamines through ring-opening polymerization, which has applications in the development of antibacterial and antimicrobial coatings.
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Mechanism of Action
The mechanism of action of 2-tert-butyl-2-methyl-1-tosylaziridine primarily involves its reactivity due to the strained aziridine ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of the tosyl group further activates the aziridine ring towards nucleophilic attack by stabilizing the transition state .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-tosylaziridine: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.
2-Methyl-1-mesylaziridine: Contains a mesyl group instead of a tosyl group, which affects its reactivity and solubility properties.
2-Tert-butyl-1-tosylaziridine: Similar structure but lacks the methyl group, influencing its steric and electronic properties.
Uniqueness
2-Tert-butyl-2-methyl-1-tosylaziridine is unique due to the combination of the tert-butyl, methyl, and tosyl groups, which provide a balance of steric hindrance and electronic activation. This makes it a versatile intermediate in organic synthesis with specific reactivity patterns .
Properties
Molecular Formula |
C14H21NO2S |
|---|---|
Molecular Weight |
267.39 g/mol |
IUPAC Name |
2-tert-butyl-2-methyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C14H21NO2S/c1-11-6-8-12(9-7-11)18(16,17)15-10-14(15,5)13(2,3)4/h6-9H,10H2,1-5H3 |
InChI Key |
OKKPTYPQFAFGOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate](/img/structure/B13382001.png)

![2-Amino-5-[(pyrazin-2-yl)formamido]pentanoic acid](/img/structure/B13382014.png)
![[4-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[2-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methylbutanoyl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B13382017.png)
![4-[3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol;but-2-enedioic acid](/img/structure/B13382025.png)
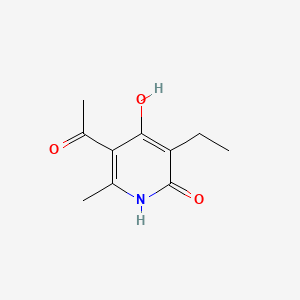
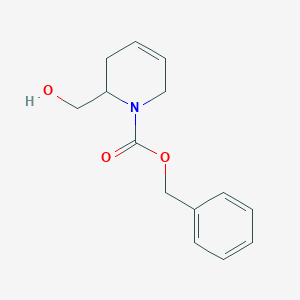
![4-Amino-5-[(4-methoxynaphthalen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B13382034.png)
![2-[(5-Hydroxy-8-methyl-2,4,7-trioxo-1,3-diphenyl-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)sulfanyl]benzoic acid](/img/structure/B13382039.png)
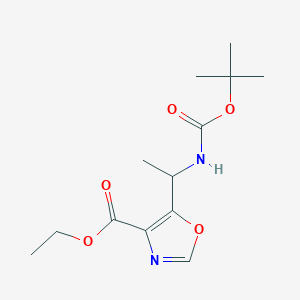
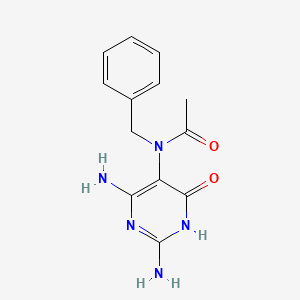
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-5-propan-2-yl-1,3-thiazol-4-one](/img/structure/B13382068.png)
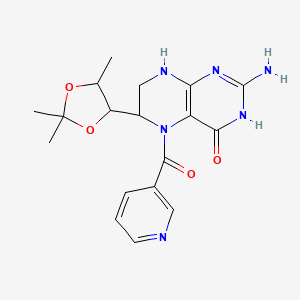
![cyclo[DL-Asn-Gly-DL-Trp-DL-Leu-DL-Leu-DL-xiIle]](/img/structure/B13382078.png)
